![molecular formula C9H9BrO2S2 B2961914 2-[(3-Bromo-1-bicyclo[1.1.1]pentanyl)sulfonyl]thiophene CAS No. 2411268-73-8](/img/structure/B2961914.png)
2-[(3-Bromo-1-bicyclo[1.1.1]pentanyl)sulfonyl]thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[(3-Bromo-1-bicyclo[1.1.1]pentanyl)sulfonyl]thiophene” is a complex organic molecule that contains several interesting structural features . It includes a bicyclo[1.1.1]pentane (BCP) unit, which is a highly strained and reactive structure consisting of a three-membered ring of carbon atoms . This BCP unit is substituted with a bromine atom and a sulfonyl group attached to a thiophene ring.
Molecular Structure Analysis
The BCP unit in this compound is a highly strained structure, which can participate in a range of strain-releasing reactions . The sulfonyl group attached to the thiophene ring could potentially influence the reactivity and properties of the molecule.Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, BCPs are known to undergo a variety of chemical reactions due to their strained structure . These can include additions, ring-opening reactions, and cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structural features. The presence of the BCP unit could impart unique properties due to its strained structure . The bromine atom, sulfonyl group, and thiophene ring could also influence properties such as polarity, reactivity, and stability.Aplicaciones Científicas De Investigación
Synthesis and Reactivities
Bicyclo[1.1.1]pentane derivatives are known for their strained structures, which contribute to their unique reactivities. For instance, the synthesis of 1,2,4,5-tetrahydrodicyclobuta[b,d]thiophene demonstrates the potential for creating highly strained thiophenes with fused four-membered rings, offering a pathway for synthesizing compounds with complex structures. These compounds exhibit enhanced reactivities due to large ring strains, making them suitable for various chemical transformations (Nakayama & Kuroda, 1993).
Functionalization and Applications
Functionalization of bicyclo[1.1.1]pentanes, such as through selenoether and thioether derivatization, highlights the versatility of these compounds in synthetic chemistry. An efficient method for preparing selenoether and thioether functionalized bicyclo[1.1.1]pentanes has been developed, showcasing the utility of these structures in constructing molecules with a wide range of functional groups under mild conditions (Wu, Xu, Wu, & Zhu, 2020).
Optoelectronic Properties
The synthesis of thiophene 1,1-dioxides and the tuning of their optoelectronic properties is another area of interest. By introducing various substituents to thiophene derivatives, researchers can significantly alter their electronic properties, facilitating their application in electronic and photonic devices (Tsai, Chirdon, Maurer, Bernhard, & Noonan, 2013).
Novel Synthetic Approaches
Exploring novel synthetic pathways is crucial for advancing the field. For example, a copper-mediated synthesis of drug-like bicyclopentanes demonstrates a one-step, three-component radical coupling process, highlighting the potential for creating complex molecules efficiently. This method could be adapted for synthesizing derivatives of "2-[(3-Bromo-1-bicyclo[1.1.1]pentanyl)sulfonyl]thiophene" for pharmaceutical applications (Zhang, Smith, Le, McCarver, Shireman, Carruthers, & MacMillan, 2020).
Mecanismo De Acción
Target of Action
The exact target of “2-[(3-Bromo-1-bicyclo[11Compounds with bicyclo[111]pentane (BCP) structures have been used as bio-isosteres in medicinal chemistry . Bio-isosteres are compounds or groups with similar physical or chemical properties that produce broadly similar biological properties to another chemical compound.
Mode of Action
Without specific studies on this compound, it’s difficult to determine its exact mode of action. Bcp structures are known to interact with biological targets in a manner similar to the compounds they are designed to mimic .
Biochemical Pathways
Bcp-containing compounds have been used to modulate various biochemical pathways, depending on the specific functional groups attached to the bcp core .
Pharmacokinetics
Bcp structures have been used in drug design to improve the physicochemical properties of drug candidates, potentially enhancing absorption and distribution while reducing undesired metabolism .
Result of Action
Bcp-containing compounds can have diverse effects depending on their specific structure and the biological targets they interact with .
Direcciones Futuras
Propiedades
IUPAC Name |
2-[(3-bromo-1-bicyclo[1.1.1]pentanyl)sulfonyl]thiophene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2S2/c10-8-4-9(5-8,6-8)14(11,12)7-2-1-3-13-7/h1-3H,4-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZJYSRCQNFAJTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)Br)S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

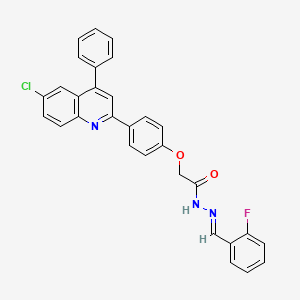
![N-[(2-chlorophenyl)methyl]-N-methyl-3-oxobutanamide](/img/structure/B2961832.png)
![(Z)-methyl 3-ethyl-2-((4-(morpholinosulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2961836.png)
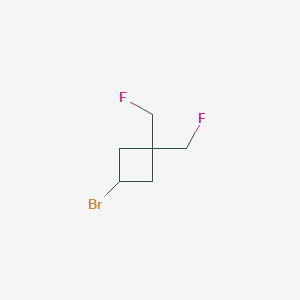
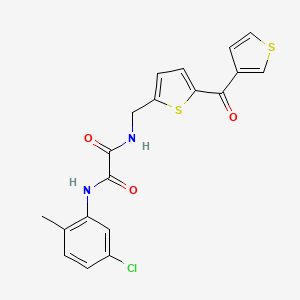
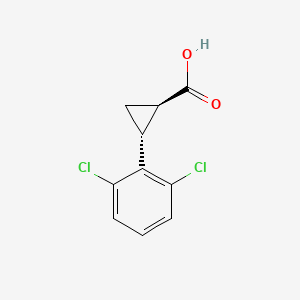
![methyl 2-({2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetyl}amino)benzenecarboxylate](/img/structure/B2961844.png)

![ethyl 2-(2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B2961846.png)

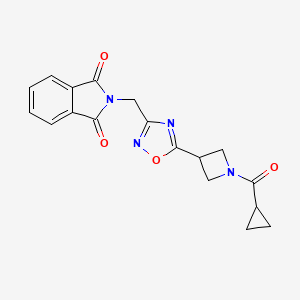
![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B2961852.png)
![3-[[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2961853.png)
